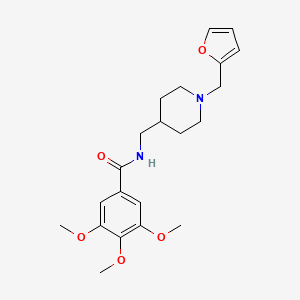![molecular formula C26H18N2O2S B2818893 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 307524-00-1](/img/structure/B2818893.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antidiabetic, antibacterial, antifungal, and anti-inflammatory .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by their specific structure. For example, some benzothiazole derivatives exhibit luminescent properties .Scientific Research Applications
Anticonvulsant and Neuroprotective Applications
Compounds with a benzothiazole moiety have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One such study involves the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives, which showed effective anticonvulsant properties in models of mesial temporal lobe epilepsy and seizure. These compounds were also found to have neuroprotective effects, indicating potential applications in the treatment of neurological disorders (Hassan et al., 2012).
Antitumor Activity
Several benzothiazole derivatives have been synthesized and assessed for their antitumor activities. For example, derivatives bearing different heterocyclic rings were evaluated in vitro against human tumor cell lines, revealing considerable anticancer activity against specific cancer types. This suggests the potential utility of these compounds in developing new anticancer therapeutics (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have also been explored for their antimicrobial and antifungal properties. Research has shown that new benzimidazole, benzoxazole, and benzothiazole derivatives exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Padalkar et al., 2014). Another study focused on the antifungal activity of N-heterocyclic substituted hydrazone Schiff’s bases derivatives of benzothiazolyl, showing effectiveness against Candida albicans and Pityrosporium ovale, which are known for causing skin infections (Kale et al., 2020).
Mechanism of Action
Target of Action
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has shown promising activity against bacterial strains such as Staphylococcus aureus
Mode of Action
It has been observed to exhibit bactericidal activity, indicating that it likely interacts with its targets in a way that leads to bacterial cell death
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations
Result of Action
The compound has demonstrated promising activity against Staphylococcus aureus . In particular, it has shown bactericidal activity, meaning it can kill bacterial cells rather than merely inhibiting their growth. This is evidenced by the fact that the compound was able to eliminate a strain of S. aureus after 24-hour exposure .
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIBZULEPHKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)

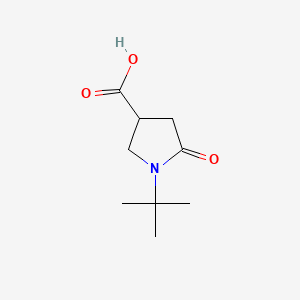
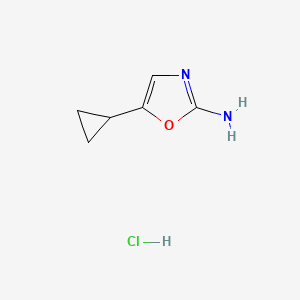
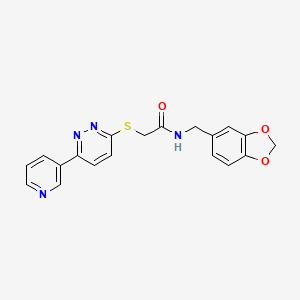
![8,8-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B2818823.png)


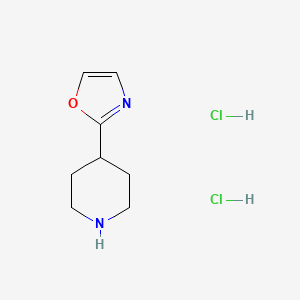
![6-chloro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2818829.png)


